Thiazole-2-carbothioic acid amide
Overview
Description
Thiazole-2-carbothioic acid amide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole-2-carbothioic acid amide is a biochemical used in proteomics research Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (14422) and its physical form (yellow solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial activity against multidrug-resistant pathogens .
Action Environment
The conformational properties of thiazole–amino acids, which are related compounds, have been reported to be influenced by the presence of the thiazole ring .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups of the thiazole compound .
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thiazole-2-carbothioic acid amide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Thiazole derivatives have been studied for their subcellular localization, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazole-2-carbothioic acid amide typically involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones . One common method is the Hantzsch synthesis, which is a cyclization reaction between alpha-halocarbonyl compounds and thiourea .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Thiazole-2-carbothioic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated and nitro-substituted thiazoles.
Scientific Research Applications
Thiazole-2-carbothioic acid amide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: this compound is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but without the carbothioic acid amide group.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Thiazole-4-carboxamide: Another thiazole derivative with different substituents.
Uniqueness: Thiazole-2-carbothioic acid amide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and importance .
Properties
IUPAC Name |
1,3-thiazole-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDORZTKINJTHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569434 | |
Record name | 1,3-Thiazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60758-41-0 | |
Record name | 1,3-Thiazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-thiazole-2-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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